N'-[4-(trifluoromethyl)phenyl]isoquinoline-3-carbohydrazide
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Overview
Description
LW3 is a potent antifungal compound with broad-spectrum activity. It has demonstrated significant antifungal activity against various fungal pathogens, including Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium graminearum . The compound is characterized by its molecular formula C17H12F3N3O and a molecular weight of 331.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LW3 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of LW3 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
LW3 undergoes various chemical reactions, including:
Oxidation: LW3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert LW3 into reduced forms with different biological activities.
Substitution: LW3 can undergo substitution reactions where functional groups are replaced with other groups, altering its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of LW3 with modified antifungal activities. These derivatives are studied for their potential use in different applications .
Scientific Research Applications
LW3 has a wide range of scientific research applications, including:
Chemistry: LW3 is used as a reference compound in antifungal studies and for developing new antifungal agents.
Biology: It is employed in studying the mechanisms of fungal infections and the development of resistance.
Medicine: LW3 is investigated for its potential use in treating fungal infections in humans and animals.
Industry: The compound is used in agricultural settings to protect crops from fungal pathogens .
Mechanism of Action
LW3 exerts its antifungal effects by targeting specific molecular pathways in fungal cells. It inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to cell membrane disruption and fungal cell death. The compound interacts with enzymes involved in ergosterol biosynthesis, blocking their activity and preventing the formation of functional cell membranes .
Comparison with Similar Compounds
Similar Compounds
Lanoconazole: An imidazole antifungal agent that also inhibits ergosterol biosynthesis.
Epoxiconazole: A 14-alpha demethylase inhibitor that disrupts fungal cell wall formation.
Pseudolaric Acid C: Exhibits antifungal activity against Candida albicans.
Uniqueness of LW3
LW3 is unique due to its broad-spectrum antifungal activity and high potency against multiple fungal pathogens. Its ability to inhibit ergosterol biosynthesis makes it a valuable compound in antifungal research and applications .
Properties
Molecular Formula |
C17H12F3N3O |
---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
N'-[4-(trifluoromethyl)phenyl]isoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)13-5-7-14(8-6-13)22-23-16(24)15-9-11-3-1-2-4-12(11)10-21-15/h1-10,22H,(H,23,24) |
InChI Key |
VWWYHTOMBXKSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)NNC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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